Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-ethyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)13-14(12-8)11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
BHJSGRLWDVUJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(N=C1C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Starting Materials: Ethyl azide and tert-butyl acetylene.
Catalyst: Copper(I) bromide (CuBr) or copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit antimicrobial properties. Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in MDPI demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the 4-position of the triazole ring could enhance antimicrobial potency .
Anticancer Properties
Triazole compounds have also been explored for their anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In a study focusing on various triazole derivatives, it was found that compounds with bulky substituents like tert-butyl exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis .
Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by affecting sterol biosynthesis.
Case Study: Efficacy as a Fungicide
A research article highlighted the effectiveness of this compound as a fungicide against Fusarium species, which are notorious for causing crop diseases. Field trials demonstrated a significant reduction in fungal infection rates when treated with this compound .
Polymer Chemistry
Triazole compounds are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
Research has shown that incorporating this compound into polymer composites can improve their thermal stability and resistance to degradation under UV light exposure .
Mechanism of Action
The mechanism of action of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound’s effects are mediated through the inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 4343-73-1)
- Structural Differences : Lacks the tert-butyl group at position 2 and instead has a methyl group at position 3.
- Synthesis : Likely synthesized via similar cyclization methods but with methyl-substituted precursors.
- Properties : Smaller substituents (methyl vs. tert-butyl) reduce steric hindrance and logP (predicted logP ~2.5 vs. ~3.5 for the tert-butyl analog).
- Applications : Used as intermediates in agrochemicals or pharmaceuticals, though less lipophilic than the tert-butyl analog .
Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC)
- Structural Differences : Aromatic substituents (phenyl and methoxyphenyl) replace the aliphatic tert-butyl and ethyl groups.
- Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-based routes.
- Properties : Extended π-conjugation enhances UV/fluorescence activity. EMPC’s rhodamine derivative exhibits selective Hg²⁺ detection via spirolactam ring opening.
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate (CAS 54001-10-4)
- Structural Differences : Thiazole ring (S and N) replaces the triazole (three N atoms). A 3-methylphenyl group is present at position 2.
- Synthesis : Typically synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas.
- Molecular weight (261.34 g/mol) is comparable to the triazole analog.
- Applications : Thiazoles are common in antimicrobial agents, whereas triazoles are more prevalent in antifungal and kinase inhibitors .
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Structural Differences : Thiadiazole ring (two N and one S) instead of triazole.
- Synthesis : Achieved via oxidative cyclization of thiosemicarbazides.
- Properties : Thiadiazoles exhibit higher metabolic stability but lower aromaticity than triazoles.
- Applications : Utilized in herbicides and antivirals, differing from triazoles’ broader medicinal roles .
Comparative Data Table
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate | Triazole | tert-butyl, ethyl ester | ~240 (estimated) | ~3.5 | Drug delivery, materials science |
| Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | Triazole | Methyl, ethyl ester | 169.17 | ~2.5 | Chemical intermediates |
| EMPC | Triazole | Phenyl, 4-methoxyphenyl, ethyl ester | 353.39 | ~3.8 | Hg²⁺ sensors |
| Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate | Thiazole | 3-methylphenyl, methyl, ethyl ester | 261.34 | ~3.6 | Antimicrobial agents |
Key Research Findings
- Synthetic Flexibility : Triazole derivatives like the target compound are synthesized using modular approaches (e.g., cycloadditions), enabling tailored substituent incorporation .
- Detection vs. Delivery : While EMPC derivatives excel in metal-ion sensing, the tert-butyl triazole’s hydrophobicity may favor applications in sustained-release formulations .
Biological Activity
Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in various fields such as pharmaceuticals and agrochemicals due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound features a triazole ring with an ethyl group and a tert-butyl substituent. The presence of these groups enhances its chemical reactivity and biological interactions. Triazoles are known for their ability to form hydrogen bonds and coordinate with metal ions, making them effective ligands in biochemical processes.
Synthesis Methods
The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts under mild conditions. This method is favored for its efficiency and selectivity.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | React ethyl azide with tert-butyl acetylene. |
| 2 | Use copper(I) bromide (CuBr) as a catalyst. |
| 3 | Conduct the reaction in a solvent like THF or DMSO at room temperature. |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. Its mechanism likely involves the inhibition of enzyme activity essential for microbial survival .
Enzyme Inhibition
The compound's structural characteristics allow it to interact with specific enzymes. Studies have shown that triazole derivatives can act as inhibitors of cholinesterase enzymes (BuChE), which are implicated in neurodegenerative diseases such as Alzheimer's. For instance, compounds similar to this compound have demonstrated potent BuChE inhibition with IC50 values lower than established drugs like galantamine .
The biological activity of this compound can be attributed to its ability to bind to target proteins or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme function or modulate receptor activity, leading to altered cellular signaling pathways.
Case Study: Anti-Cholinesterase Activity
A study involving various triazole derivatives demonstrated that those containing the triazole ring significantly enhanced anti-cholinesterase activity compared to non-triazole counterparts. Specifically, certain derivatives exhibited IC50 values indicating stronger inhibition than traditional treatments .
Case Study: Antitumor Activity
Recent research has also explored the antitumor potential of triazole derivatives. Compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Q & A
Q. Table 1: Representative Synthetic Route
| Starting Materials | Reaction Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Ethyl 2-chloro-2-oxoacetate, etc. | Reflux in toluene | 37% | Flash chromatography, recrystallization |
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry.
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural data. Software like SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. Table 2: Crystallographic Data from Analogous Triazole Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Space group | Monoclinic, |
| Unit cell dimensions | |
| Dihedral angles | 84.59° (phenyl rings) |
Advanced Research Questions
How can researchers address low yields in the synthesis of this compound, particularly during cyclization steps?
Methodological Answer:
- Optimize reaction time : Prolonged reflux (e.g., 6–12 hours) ensures complete consumption of starting materials .
- Catalyst loading : Increase Cu(I) catalyst concentration (0.1–1.0 equiv.) to enhance cycloaddition efficiency.
- Workup strategy : Use quenching agents (e.g., NHCl) to prevent side reactions. Post-purification via preparative HPLC may improve yields .
What strategies are recommended for resolving discrepancies between computational modeling and experimental crystallographic data?
Methodological Answer:
- Cross-validation : Compare DFT-optimized geometries with SC-XRD data (e.g., bond lengths, angles) using software like Mercury or OLEX2 .
- Refinement protocols : Apply restraints in SHELXL to harmonize hydrogen-bonding networks and thermal parameters with experimental observations .
- Error analysis : Statistically evaluate and values to identify outliers in diffraction data .
How should researchers approach conformational analysis of the tert-butyl and ethyl substituents in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
